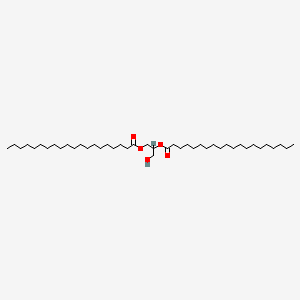

1,2-Diarachidoyl-rac-glycerol

Description

Properties

IUPAC Name |

(3-hydroxy-2-icosanoyloxypropyl) icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUTXIBMYVFOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol: Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) featuring two saturated 20-carbon arachidic acid chains esterified at the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a diacylglycerol, it serves as an important analog to endogenous DAGs, which are critical second messengers in a multitude of cellular signaling pathways. The primary and most well-studied role of diacylglycerols is the activation of protein kinase C (PKC) isoforms, which in turn regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological functions of 1,2-Diarachidoyl-rac-glycerol, with a focus on its role as a tool for studying signal transduction.

Physicochemical Properties

The physicochemical properties of 1,2-Diarachidoyl-rac-glycerol are crucial for its handling, formulation, and application in experimental settings. Due to the long, saturated acyl chains, it is a solid at room temperature with limited solubility in aqueous solutions.

| Property | Value | Source |

| Chemical Formula | C₄₃H₈₄O₅ | [1] |

| Molecular Weight | 681.1 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Chloroform (B151607): 50 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Melting Point | Not available. The melting point of the closely related rac-1,2-distearoylglycerol (C18:0) is 72-74 °C. | [2] |

| Spectroscopic Data | Specific NMR and mass spectrometry data for 1,2-Diarachidoyl-rac-glycerol are not readily available in the public domain. Researchers would typically confirm the structure of a synthesized batch using standard analytical techniques. |

Biological Activity and Signaling Pathways

1,2-Diarachidoyl-rac-glycerol, as a diacylglycerol analog, is a potent activator of conventional (cPKC) and novel (nPKC) protein kinase C isoforms.[3][4] The activation of PKC is a critical step in numerous signal transduction cascades initiated by the hydrolysis of membrane phospholipids.

The canonical pathway involves the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.

The increase in intracellular calcium concentration and the presence of DAG in the membrane synergistically activate conventional PKC isoforms (α, β, γ). Novel PKC isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for their activation.[4] Once activated, PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.

The saturated nature of the arachidoyl chains in 1,2-Diarachidoyl-rac-glycerol may influence its efficacy in activating specific PKC isoforms compared to unsaturated DAGs.[5] The precise effects on individual PKC isoforms would require empirical determination.

Signaling Pathway Diagram

Caption: G-protein coupled receptor signaling cascade leading to PKC activation.

Experimental Protocols

Synthesis of 1,2-Diarachidoyl-rac-glycerol (Representative Protocol)

Materials:

-

rac-Glycerol

-

Arachidic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Molecular sieves

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine rac-glycerol and arachidic acid in a 1:2 molar ratio in anhydrous 2-methyl-2-butanol.

-

Dehydration: Add activated molecular sieves to the mixture to remove water, which can inhibit the reaction.

-

Enzymatic Esterification: Add immobilized lipase (e.g., 10% by weight of substrates) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Filtration: Once the reaction is complete, cool the mixture and remove the immobilized lipase and molecular sieves by filtration.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to separate the desired 1,2-diacylglycerol from unreacted starting materials and byproducts like mono- and triacylglycerols.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of 1,2-Diarachidoyl-rac-glycerol.

In Vitro Protein Kinase C (PKC) Activation Assay (Representative Protocol)

This protocol describes a general method for assessing the ability of 1,2-Diarachidoyl-rac-glycerol to activate PKC in vitro. The specific conditions, including the concentration of the lipid activator and the choice of PKC isoform, may require optimization.

Materials:

-

Purified PKC isoform

-

1,2-Diarachidoyl-rac-glycerol

-

PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)

-

[γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Stop solution (e.g., EDTA solution)

-

Phosphocellulose paper or microplate reader for detection

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass vial, mix 1,2-Diarachidoyl-rac-glycerol and phosphatidylserine in chloroform at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film further under vacuum for at least 1 hour.

-

Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the mixture.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection:

-

Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: If using a fluorescently labeled substrate, measure the change in fluorescence intensity or polarization in a microplate reader.

-

PKC Assay Workflow Diagram

Caption: A general workflow for an in vitro Protein Kinase C activation assay.

Conclusion

1,2-Diarachidoyl-rac-glycerol is a valuable tool for researchers investigating cellular signaling pathways mediated by diacylglycerols and protein kinase C. Its well-defined structure with saturated long acyl chains provides a means to probe the specific requirements for PKC activation and to dissect the complex roles of different DAG species in cellular function. While some specific physicochemical data for this compound are not widely published, its properties can be reasonably inferred from closely related saturated diacylglycerols. The representative experimental protocols provided in this guide offer a starting point for its synthesis and use in in vitro assays, enabling further exploration of its biological activities and potential applications in drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 二硬脂酸甘油酯 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Diarachidoyl-rac-glycerol, a saturated diacylglycerol, for its application in research and drug development. It covers its nomenclature, physicochemical properties, role in cellular signaling, and detailed experimental protocols.

Nomenclature and Synonyms

1,2-Diarachidoyl-rac-glycerol is known by several names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and product sourcing.

Common Synonyms:

-

1,2-Diarachidin

-

DG(20:0/20:0/0:0)

-

1,2-Dieicosanoin

-

1,2-Dieicosanoyl-rac-glycerol

-

Eicosanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester

Physicochemical Properties

The physicochemical properties of 1,2-Diarachidoyl-rac-glycerol are essential for its handling, storage, and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C43H84O5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 681.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 89648-24-8 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Ethanol (B145695) (~0.25 mg/ml), DMSO (~30 mg/ml), Dimethyl formamide (B127407) (~20 mg/ml), PBS (pH 7.2) (~0.7 mg/ml) | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥4 years at -20°C | --INVALID-LINK-- |

| Melting Point | Undetermined, but expected to be similar to or slightly higher than 1,2-Distearoyl-rac-glycerol (72-74 °C) due to longer acyl chains. | --INVALID-LINK-- |

Role in Cellular Signaling

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways.[1] The primary and most well-characterized role of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.

The generation of DAG at the plasma membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), creates a binding site for the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the membrane, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein targets. This cascade of events regulates diverse cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

While the general mechanism of PKC activation by DAG is well-established, research has shown that the specific acyl chain composition of the DAG molecule can influence which PKC isoforms are activated and the magnitude of that activation.[2][3] Saturated diacylglycerols like 1,2-Diarachidoyl-rac-glycerol are components of cellular membranes and can be generated through various metabolic pathways. Their specific roles in modulating distinct signaling outcomes are an active area of research.

Below is a diagram illustrating the general diacylglycerol signaling pathway leading to PKC activation.

Experimental Protocols

This section provides detailed methodologies for common experiments involving 1,2-Diarachidoyl-rac-glycerol.

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

-

1,2-Diarachidoyl-rac-glycerol (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol, anhydrous

-

Phosphate-buffered saline (PBS), pH 7.2

-

Inert gas (e.g., argon or nitrogen)

-

Glass vials with PTFE-lined caps

Procedure:

-

DMSO Stock (High Concentration):

-

Allow the vial of 1,2-Diarachidoyl-rac-glycerol to warm to room temperature before opening.

-

Weigh the desired amount of the solid in a sterile glass vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 30 mg/ml.

-

Purge the vial headspace with an inert gas, cap tightly, and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required.

-

Store the stock solution at -20°C.

-

-

Ethanol Stock (Lower Concentration):

-

Follow the same initial steps as for the DMSO stock.

-

Add the appropriate volume of anhydrous ethanol to achieve a concentration of approximately 0.25 mg/ml.

-

Purge with inert gas, cap, and vortex until dissolved.

-

Store at -20°C.

-

-

Aqueous Working Solutions:

-

For cell culture experiments, it is often necessary to prepare aqueous solutions.

-

Directly dissolving the solid in PBS (pH 7.2) can achieve a concentration of approximately 0.7 mg/ml. Agitation and gentle warming may be necessary. It is recommended to use aqueous solutions fresh and not to store them for more than one day.

-

Alternatively, dilute a high-concentration DMSO or ethanol stock solution into the aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cellular effects.

-

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general method for measuring the activation of PKC by 1,2-Diarachidoyl-rac-glycerol. This is often performed using a kinase activity assay kit that measures the phosphorylation of a specific substrate.

Materials:

-

Purified PKC isoform

-

1,2-Diarachidoyl-rac-glycerol stock solution (in DMSO)

-

Kinase assay buffer

-

ATP

-

PKC substrate (e.g., a specific peptide)

-

Method for detecting phosphorylation (e.g., radioactive ATP [γ-³²P], fluorescence-based antibody, or luminescence-based assay)

-

Microplate reader (if applicable)

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, combine phosphatidylserine and 1,2-Diarachidoyl-rac-glycerol in a suitable molar ratio (e.g., 4:1 PS:DAG).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form lipid vesicles.

-

-

Kinase Reaction:

-

In a microplate well or microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, and the purified PKC enzyme.

-

Add the PKC substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detect the amount of phosphorylated substrate using the chosen method.

-

Include appropriate controls, such as reactions without DAG, without PKC, and without ATP.

-

-

Data Analysis:

-

Quantify the kinase activity based on the amount of phosphorylated substrate.

-

Compare the activity in the presence of 1,2-Diarachidoyl-rac-glycerol to the basal activity (without DAG) to determine the fold activation.

-

Preparation of Liposomes

Liposomes are useful for studying the biophysical effects of 1,2-Diarachidoyl-rac-glycerol on lipid bilayers and for cellular delivery applications.

Materials:

-

1,2-Diarachidoyl-rac-glycerol

-

Other lipids as required (e.g., a phosphatidylcholine like DPPC)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS)

-

Rotary evaporator or nitrogen stream

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve 1,2-Diarachidoyl-rac-glycerol and any other lipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For saturated lipids like 1,2-Diarachidoyl-rac-glycerol, this will be a relatively high temperature.

-

Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

To create unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

-

Assemble the extruder with membranes of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the Tm of the lipids.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

-

Characterization:

-

The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

The following diagram illustrates a general workflow for preparing and using 1,2-Diarachidoyl-rac-glycerol in a cell-based assay.

Conclusion

1,2-Diarachidoyl-rac-glycerol is a valuable tool for researchers and drug development professionals studying lipid signaling and membrane biophysics. Its well-defined structure as a saturated diacylglycerol makes it a useful standard and component in in vitro and cell-based assays. A thorough understanding of its properties and appropriate handling is essential for obtaining reliable and reproducible results. This guide provides a foundational resource for the effective use of 1,2-Diarachidoyl-rac-glycerol in a research setting.

References

The Role of 1,2-Diarachidoyl-rac-glycerol in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC). The specific fatty acid composition of a DAG molecule can significantly influence its signaling properties, including its affinity for effector proteins and its impact on membrane biophysics. This technical guide focuses on 1,2-Diarachidoyl-rac-glycerol, a diacylglycerol containing two saturated 20-carbon arachidic acid chains. While direct research on this specific DAG is limited, this document extrapolates its likely functions based on our understanding of long-chain saturated DAGs and provides a comprehensive overview of the broader DAG signaling landscape. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this signaling axis.

Core Concepts in Diacylglycerol Signaling

Diacylglycerol is generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) following the activation of various cell surface receptors. As a lipid second messenger, DAG recruits and activates a range of downstream effector proteins, the most prominent being the Protein Kinase C (PKC) family.

The activation of conventional PKC isoforms is a synergistic process requiring both DAG and calcium ions. DAG binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and promotes the enzyme's kinase activity.[1] The fatty acid composition of DAG is a key determinant of its signaling efficacy. Unsaturated fatty acids in the sn-2 position generally lead to more potent PKC activation compared to saturated fatty acids.[2]

Beyond PKC, other effector proteins with C1 domains that are regulated by DAG include:

-

Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras/Rap1.[3]

-

Munc13 family: Scaffolding proteins involved in exocytosis.[3]

-

Chimaerins: A family of Rac GTPase-activating proteins.[3]

-

Protein Kinase D (PKD) family: Involved in various cellular processes including cell migration and oxidative stress response.

The signaling activity of DAG is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs), or through hydrolysis by DAG lipases.[1]

The Inferred Role of 1,2-Diarachidoyl-rac-glycerol

Direct experimental data on the specific signaling role of 1,2-Diarachidoyl-rac-glycerol is scarce. However, based on studies of other long-chain saturated fatty acids and diacylglycerols, we can infer its likely properties and functions.

Saturated long-chain fatty acids, such as arachidic acid (20:0), have been shown to induce the accumulation of diacylglycerol and ceramides (B1148491) in muscle cells, which can lead to insulin (B600854) resistance.[4] This suggests that an accumulation of 1,2-Diarachidoyl-rac-glycerol could contribute to metabolic dysregulation. In human muscle primary cultures, incubation with saturated fatty acids like palmitic and stearic acid led to a significant increase in 1,2-DAG levels.[5]

Compared to their unsaturated counterparts, saturated diacylglycerols are generally considered to be weaker activators of PKC.[2] The rigid nature of the saturated acyl chains may result in a lower affinity for the C1 domain of PKC. However, the accumulation of even weakly activating DAG species can still have significant physiological consequences.

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of 1,2-Diarachidoyl-rac-glycerol

| Property | Value | Reference |

| CAS Number | 89648-24-8 | [6] |

| Molecular Formula | C43H84O5 | [6] |

| Molecular Weight | 681.1 g/mol | [6] |

| Physical Form | Solid | [6] |

| Solubility | Chloroform: 50 mg/ml | [6] |

Table 2: Comparative Biological Activities of Diacylglycerols

| Diacylglycerol Species | Key Biological Effect | Quantitative Data (if available) | Reference |

| Saturated Long-Chain DAGs (e.g., 1,2-Distearoyl-rac-glycerol) | Weaker PKC activators compared to unsaturated DAGs. | Not specified | [2] |

| Unsaturated DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) | Potent PKC activators. | Synergistically enhances PKC activity with Ca2+. | [2] |

| 1-oleoyl, 2-acetyl sn-glycerol (OAG) | A synthetic, cell-permeable DAG analog used in experiments. | Half-maximal inhibition of Ca2+ currents at ~25 µM in GH3 cells. | [1] |

| 1,2-dioctanoyl-s,n-glycerol (diC8) | Cell-permeable PKC activator. | 5 µM stimulates neurite outgrowth; 60 µM reduces neurite outgrowth. | [7] |

| 1,2-Dimyristoyl-rac-glycerol | Increases insulin receptor phosphorylation. | Effective at 100 µg/ml in IM-9 cells. | [8] |

Signaling Pathway Diagrams

Caption: General Diacylglycerol (DAG) signaling pathway.

Caption: Experimental workflow for in vitro PKC activity assay.

Experimental Protocols

Measurement of Cellular Diacylglycerol Levels

This protocol is adapted from a method utilizing diacylglycerol kinase to quantify total cellular DAG.[9]

Materials:

-

Cells of interest (~2 x 10^6 cells)

-

Chloroform, Methanol, 1M NaCl

-

Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0

-

2x reaction buffer: 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA

-

100 mM DTT (freshly prepared)

-

E. coli DAG kinase

-

[γ-³³P]-ATP or [γ-³²P]-ATP

-

TLC plates (silica)

-

TLC solvents: Acetone (B3395972), and Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

Procedure:

-

Lipid Extraction:

-

Harvest and wash cells.

-

Perform a Bligh-Dyer lipid extraction using a chloroform/methanol/aqueous phase system.

-

Collect the lower organic phase containing the lipids and dry it under nitrogen.

-

-

DAG Kinase Reaction:

-

Resuspend the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing.

-

Incubate at room temperature for 10 minutes.

-

On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase.

-

Initiate the reaction by adding 3 µCi of [γ-³³P]-ATP (or [γ-³²P]-ATP).

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by placing the tubes on ice and re-extract the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Dry the re-extracted lipids and resuspend in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the lipid extract onto a TLC plate alongside a phosphatidic acid standard.

-

Develop the plate first in acetone for 30 minutes.

-

Dry the plate and then develop it in chloroform/methanol/acetic acid (65:15:5, v/v/v).

-

-

Detection and Quantification:

-

Dry the TLC plate and expose it to a phosphor-imaging screen.

-

Scan the screen and quantify the radiolabeled phosphatidic acid spot, which corresponds to the amount of DAG in the original sample.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general method for measuring the activity of an immunoprecipitated PKC isoform.[10]

Materials:

-

Cell lysate containing the PKC isoform of interest

-

Antibody against the specific PKC isoform

-

Protein A/G sepharose beads

-

PKC kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

Reaction buffer: PKC kinase buffer containing 100 µM ATP, 10 µCi [γ-³²P]ATP, myelin basic protein (as substrate), phosphatidylserine (B164497) (PtdSer), and a DAG analog (e.g., PMA or the DAG of interest).

-

5x SDS-PAGE loading buffer

Procedure:

-

Immunoprecipitation:

-

Lyse cells and clarify the lysate by centrifugation.

-

Incubate the supernatant with the specific PKC antibody overnight at 4°C.

-

Add Protein A/G sepharose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer and then with PKC kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the washed beads in 25 µl of the reaction buffer.

-

Incubate at 30°C for 30 minutes with gentle shaking.

-

Stop the reaction by adding 6.25 µl of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphor-imaging screen.

-

Quantify the phosphorylation of the myelin basic protein substrate.

-

PKC Translocation Assay Using GFP-tagged PKC

This method allows for the visualization of PKC movement from the cytosol to the plasma membrane upon activation.[11]

Materials:

-

Cells cultured on glass-bottom dishes.

-

Expression vector containing a GFP-tagged PKC isoform.

-

Transfection reagent.

-

Live-cell imaging medium.

-

Confocal laser scanning microscope equipped for live-cell imaging.

-

Stimulus (e.g., a cell-permeable DAG analog like 1,2-Diarachidoyl-rac-glycerol, or a receptor agonist).

Procedure:

-

Transfection:

-

Transfect the cells with the GFP-PKC expression vector according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Live-Cell Imaging:

-

Replace the culture medium with live-cell imaging medium.

-

Mount the dish on the stage of the confocal microscope.

-

Acquire a baseline image of the GFP-PKC localization in the unstimulated cells. The fluorescence should be predominantly cytosolic.

-

-

Stimulation and Image Acquisition:

-

Add the stimulus (e.g., 1,2-Diarachidoyl-rac-glycerol) to the cells.

-

Immediately begin acquiring a time-lapse series of images.

-

Observe the translocation of the GFP-PKC fusion protein from the cytosol to the plasma membrane.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics of translocation.

-

Conclusion

1,2-Diarachidoyl-rac-glycerol, as a long-chain saturated diacylglycerol, is inferred to be a modulator of cell signaling, primarily through the diacylglycerol-PKC axis. While likely a less potent activator of PKC than its unsaturated counterparts, its accumulation in cellular membranes, potentially driven by an excess of saturated fatty acids, could have significant impacts on cellular processes, including the regulation of insulin sensitivity. The experimental protocols provided in this guide offer robust methods for investigating the specific effects of 1,2-Diarachidoyl-rac-glycerol and other diacylglycerols on cellular signaling pathways. Further research is needed to fully elucidate the specific binding affinities, enzyme kinetics, and physiological roles of this particular diacylglycerol species. This will be crucial for a complete understanding of the nuanced regulation of cell signaling by the diverse pool of cellular lipids and for the development of targeted therapeutics for diseases involving dysregulated DAG signaling.

References

- 1. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized protein kinase C activating diacylglycerol combining high binding affinity (Ki) with reduced lipophilicity (log P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toggling of diacylglycerol affinity correlates with conformational plasticity in C1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 11. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 1,2-Diarachidoyl-rac-glycerol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule containing two saturated 20-carbon arachidic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a member of the diacylglycerol family, its primary mechanism of action revolves around its role as a second messenger in cellular signaling, most notably through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways modulated by 1,2-Diarachidoyl-rac-glycerol, offering valuable insights for researchers in cell biology and drug development. While specific quantitative data for this particular DAG is limited in publicly available literature, this guide extrapolates from the well-established principles of long-chain saturated diacylglycerol signaling to provide a comprehensive overview.

Core Mechanism of Action: Protein Kinase C Activation

The central mechanism of action of 1,2-Diarachidoyl-rac-glycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1]

Signaling Pathway Overview:

The activation of PKC by 1,2-Diarachidoyl-rac-glycerol is a critical step in intracellular signal transduction. This process is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG. 1,2-Diarachidoyl-rac-glycerol, when introduced experimentally, mimics this endogenous DAG.

Molecular Interaction with the C1 Domain:

The binding of 1,2-Diarachidoyl-rac-glycerol to PKC is mediated by the C1 domain, a conserved cysteine-rich motif present in conventional and novel PKC isoforms.[1][2] The two arachidoyl chains of the DAG molecule insert into a hydrophobic groove on the C1 domain, while the glycerol backbone forms hydrogen bonds with conserved residues at the rim of the binding site. This interaction induces a conformational change in PKC, leading to its translocation from the cytosol to the plasma membrane and subsequent activation.

Quantitative Data

Due to the limited availability of specific quantitative data for 1,2-Diarachidoyl-rac-glycerol, the following tables provide illustrative values based on studies of structurally related long-chain diacylglycerols. These values should be considered as estimates and may vary depending on the specific PKC isoform and experimental conditions.

Table 1: Estimated Binding Affinities of Diacylglycerols to PKC C1 Domains

| Diacylglycerol Type | PKC Isoform | Estimated Dissociation Constant (Kd) | Reference Compound |

| Long-Chain Saturated (e.g., 1,2-Distearoyl-rac-glycerol) | PKCα | Higher µM range | 1,2-Dioctanoyl-sn-glycerol[3] |

| Long-Chain Saturated (e.g., 1,2-Distearoyl-rac-glycerol) | PKCδ | Lower µM range | 1,2-Dioctanoyl-sn-glycerol[3] |

| Long-Chain Unsaturated (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycerol) | Conventional & Novel PKCs | Sub-µM to low µM range | Endogenous DAGs[4] |

Table 2: Estimated Enzyme Kinetic Parameters for PKC Activation

| Activator | PKC Isoform | Estimated Km (for ATP) | Estimated Vmax | Reference Compound |

| Long-Chain Saturated DAG | Mixed Brain PKC | Not significantly altered | Increased | Phorbol (B1677699) Esters[5] |

| Long-Chain Unsaturated DAG | PKCβII | Not significantly altered | Markedly Increased | Phorbol Esters[6] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of diacylglycerols like 1,2-Diarachidoyl-rac-glycerol.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of 1,2-Diarachidoyl-rac-glycerol to directly activate PKC and promote the phosphorylation of a substrate.

Methodology:

-

Preparation of Lipid Vesicles:

-

Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) (e.g., in a 4:1 molar ratio) in chloroform.

-

Add the desired concentration of 1,2-Diarachidoyl-rac-glycerol to the lipid mixture.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with an appropriate buffer (e.g., Tris-HCl) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).

-

-

Kinase Reaction:

-

In a reaction tube, combine the prepared lipid vesicles, purified PKC isoform, a specific peptide substrate (e.g., myelin basic protein fragment), and ATP (radiolabeled with ³²P or with a fluorescent tag).

-

Initiate the reaction by adding a buffer containing MgCl₂ and CaCl₂.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding an equal volume of a quenching buffer (e.g., containing EDTA).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity or fluorescence using a scintillation counter or a fluorescence plate reader, respectively.

-

Cellular PKC Translocation Assay

This assay visualizes the recruitment of PKC from the cytosol to the plasma membrane upon treatment with 1,2-Diarachidoyl-rac-glycerol.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) on glass coverslips.

-

Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

-

-

Cell Treatment:

-

After allowing for protein expression (24-48 hours), replace the culture medium with a serum-free medium.

-

Treat the cells with a vehicle control or a solution of 1,2-Diarachidoyl-rac-glycerol (solubilized with a suitable carrier like DMSO or prepared as liposomes).

-

-

Microscopy and Image Analysis:

-

Visualize the subcellular localization of the fluorescently tagged PKC using a confocal or fluorescence microscope.

-

Acquire images before and at various time points after the addition of the treatment.

-

Quantify the translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytosol.

-

Conclusion

1,2-Diarachidoyl-rac-glycerol functions as a potent activator of Protein Kinase C, a key enzyme in numerous cellular signaling pathways. Its mechanism of action involves direct binding to the C1 domain of PKC, leading to the enzyme's translocation to the plasma membrane and subsequent activation. While specific quantitative data for this particular long-chain saturated diacylglycerol is not extensively documented, the principles of DAG-mediated PKC activation provide a solid framework for understanding its biological effects. The experimental protocols outlined in this guide offer robust methods for investigating the precise molecular interactions and cellular consequences of 1,2-Diarachidoyl-rac-glycerol and other related lipid signaling molecules. Further research focusing on the specific binding kinetics and isoform selectivity of 1,2-Diarachidoyl-rac-glycerol will be crucial for a more complete understanding of its role in cellular physiology and its potential as a pharmacological tool.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C activation in mixed micelles. Mechanistic implications of phospholipid, diacylglycerol, and calcium interdependencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production and Signaling of Diacylglycerols, Including 1,2-Diarachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal lipid second messengers integral to a myriad of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). Their endogenous production is tightly regulated through two primary routes: the de novo synthesis pathway originating from glycerol-3-phosphate and the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). This technical guide provides a comprehensive overview of the biosynthesis of DAGs, with a specific focus on saturated species such as those containing arachidic acid (C20:0). It delves into the stereospecific nature of endogenously produced sn-1,2-diacylglycerols and contrasts this with synthetic racemic mixtures like 1,2-Diarachidoyl-rac-glycerol, which serve as valuable tools in lipid research. This document furnishes detailed experimental protocols for the quantification of DAG molecular species and for assaying the activity of key enzymes involved in their synthesis and signaling cascades. Furthermore, it presents quantitative data on cellular DAG levels and illustrates the core signaling pathways through detailed diagrams to facilitate a deeper understanding for researchers in drug development and lipid biology.

Introduction to Diacylglycerol Metabolism and Signaling

Diacylglycerols are glycerides consisting of two fatty acid chains esterified to a glycerol (B35011) backbone. Beyond their role as intermediates in the synthesis of triacylglycerols (TAGs) and phospholipids, DAGs are critical signaling molecules.[1] The spatial and temporal generation of specific DAG species is crucial for the precise activation of downstream signaling networks that regulate processes such as cell proliferation, differentiation, and apoptosis.

The fatty acid composition of DAGs significantly influences their biological activity. While DAGs containing unsaturated fatty acids are potent activators of conventional PKC isoforms, saturated DAGs, such as 1,2-diarachidoyl-glycerol, are also endogenously produced and play distinct roles in cellular physiology, in addition to serving as precursors for other lipids. It is important to distinguish between the naturally occurring, stereospecific sn-1,2-diacylglycerol and synthetic racemic mixtures like 1,2-Diarachidoyl-rac-glycerol, which contain both sn-1,2 and sn-2,3 enantiomers.[2] The latter is often utilized in research to study the biophysical properties of lipid membranes due to the high phase transition temperature conferred by its long, saturated acyl chains.

Endogenous Production of Diacylglycerols

The cellular pool of diacylglycerol is generated through two main pathways, each producing DAGs with potentially different fatty acid compositions and for distinct cellular functions.

De Novo Synthesis via the Glycerol-3-Phosphate Pathway

The de novo synthesis of DAG, also known as the Kennedy pathway, occurs primarily at the endoplasmic reticulum and the outer mitochondrial membrane.[3] This pathway involves the sequential acylation of glycerol-3-phosphate (G3P).

-

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and rate-limiting step, the acylation of G3P at the sn-1 position with a fatty acyl-CoA to form lysophosphatidic acid (LPA).[4][5] Mammals have four GPAT isoforms with varying tissue distributions and substrate specificities.[6]

-

1-Acylglycerol-3-Phosphate O-Acyltransferase (AGPAT): LPA is subsequently acylated at the sn-2 position by an AGPAT enzyme to yield phosphatidic acid (PA).[7][8] There are multiple AGPAT isoforms, which exhibit different preferences for fatty acyl-CoA donors, contributing to the diversity of PA species.

-

Phosphatidate Phosphatase (PAPase/Lipin): The final step in DAG synthesis is the dephosphorylation of PA by a Mg²⁺-dependent PAPase, also known as a lipin.[9][10] This reaction yields sn-1,2-diacylglycerol.

Hydrolysis of Phospholipids

A rapid and transient increase in DAG levels for signaling purposes is often achieved through the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of various cell surface receptors, PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. This pathway is a major source of signaling DAG.

Signaling Pathways Mediated by Diacylglycerol

sn-1,2-Diacylglycerol functions as a critical second messenger by recruiting and activating specific proteins at the cell membrane.

Protein Kinase C (PKC) Activation

One of the most well-characterized roles of DAG is the activation of the PKC family of serine/threonine kinases.[11] DAG binding to the C1 domain of conventional and novel PKC isoforms causes their translocation to the plasma membrane, leading to their activation. Activated PKC then phosphorylates a wide range of substrate proteins, thereby regulating numerous cellular processes.

RasGRP Activation

DAG also directly activates RasGRPs, a family of guanine nucleotide exchange factors for Ras and Rap GTPases.[8][12] RasGRPs possess a C1 domain that binds DAG, recruiting them to the cell membrane where they can activate Ras. This provides a direct link between lipid second messengers and the Ras-MAPK signaling cascade, which is crucial for cell proliferation and differentiation.

Quantitative Data on Cellular Diacylglycerol Levels

The concentration and molecular species composition of DAGs can vary significantly between different cell types and under various physiological conditions. Mass spectrometry-based lipidomics has enabled the detailed quantification of numerous DAG species.

| Cell Type | Total DAG Concentration (nmol/mg protein) | Reference |

| RAW 264.7 macrophages | 1.69 ± 0.08 | [13] |

| SK-N-SH neuroblastoma cells | 1.47 ± 0.33 | [13] |

| Pheochromocytoma PC12 cells | ~1.5 | [13] |

Table 1: Basal Diacylglycerol Concentrations in Various Cell Lines.

Further detailed analysis of RAW 264.7 cells revealed the presence of at least 28 different DAG molecular species. While specific quantitative data for 1,2-diarachidoyl-glycerol is scarce in the literature, the presence of its precursor, 1,2-diarachidonoyl-sn-glycero-3-phosphocholine, has been identified in human neutrophils, suggesting the potential for its endogenous formation.

Experimental Protocols

Quantification of Diacylglycerol Molecular Species by Mass Spectrometry

This protocol provides a general workflow for the quantification of DAG species from cellular extracts using electrospray ionization mass spectrometry (ESI-MS).

-

Lipid Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8, v/v/v) solvent system.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG) to the extraction solvent for quantification.

-

-

Isolation of Diacylglycerols:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of chloroform.

-

Separate the DAG fraction from other lipid classes using thin-layer chromatography (TLC) with a hexane:diethyl ether:acetic acid (70:30:1, v/v/v) solvent system.

-

Scrape the silica (B1680970) corresponding to the DAG standard and elute the lipids with chloroform.

-

-

Mass Spectrometry Analysis:

-

Dry the purified DAGs and resuspend in a suitable solvent for ESI-MS (e.g., methanol:chloroform 9:1 with 5 mM sodium acetate).

-

Analyze the samples by direct infusion or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Acquire data in positive ion mode, monitoring for the [M+Na]⁺ adducts of the different DAG species.

-

Quantify individual DAG species by comparing their peak intensities to that of the internal standard, after correcting for isotopic distribution.

-

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol measures the activity of GPAT by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

-

Reaction Mixture Preparation (per sample):

-

Prepare a reaction buffer containing 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 8 mM NaF, 1 mM DTT, and 1 mg/ml BSA.

-

Add 100 µM palmitoyl-CoA and 800 µM [³H]glycerol-3-phosphate (specific activity ~1000 dpm/nmol).

-

-

Enzyme Reaction:

-

Isolate total membranes from cells or tissues by ultracentrifugation (100,000 x g for 1 h).

-

Add 10-50 µg of membrane protein to the reaction mixture. To differentiate mitochondrial GPAT1 from microsomal GPATs, a parallel reaction can be run in the presence of 2 mM N-ethylmaleimide (NEM), which inhibits GPAT2, 3, and 4.[4]

-

Incubate at 37°C for 10-20 minutes.

-

-

Extraction and Quantification:

-

Stop the reaction by adding 3 ml of chloroform:methanol (2:1, v/v).

-

Add 1 ml of 0.9% NaCl, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase and wash it with 2 ml of methanol:water (1:1, v/v) containing 0.9% NaCl.

-

Dry the organic phase under nitrogen, resuspend in scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

-

Phosphatidate Phosphatase (PAPase/Lipin) Activity Assay

This protocol measures PAPase activity by quantifying the release of water-soluble inorganic phosphate (B84403) from radiolabeled phosphatidic acid.[9][14]

-

Substrate Preparation:

-

Prepare small unilamellar vesicles (liposomes) containing phosphatidylcholine and [³²P]-labeled phosphatidic acid by sonication or extrusion.

-

-

Reaction Mixture Preparation (100 µl total volume):

-

50 mM Tris-HCl (pH 7.5)

-

1 mM MgCl₂ (for total PAP activity) or 1 mM EDTA (for Mg²⁺-independent activity)[9]

-

10 mM 2-mercaptoethanol

-

0.2 mM [³²P]PA liposomes (10,000 cpm/nmol)

-

Enzyme source (e.g., cell lysate or purified lipin protein)

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 30°C for 20 minutes.

-

-

Extraction and Quantification:

-

Stop the reaction by performing an acidified Bligh-Dyer extraction to separate the aqueous and organic phases.

-

Measure the radioactivity in an aliquot of the aqueous phase (containing the released [³²P]inorganic phosphate) by scintillation counting.

-

Calculate Mg²⁺-dependent PAPase activity by subtracting the activity measured with EDTA from the total activity measured with MgCl₂.[9]

-

Phospholipase C (PLC) Activity Assay (Colorimetric)

This protocol utilizes a chromogenic substrate to measure PLC activity.[15][16]

-

Reagent Preparation:

-

Prepare Assay Buffer, PLC Substrate, and a Standard solution according to the manufacturer's instructions (e.g., Abcam ab273343 or Merck Millipore CS0011).

-

-

Standard Curve:

-

Prepare a standard curve using the provided standard (e.g., p-nitrophenol) in a 96-well plate.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates in the provided Assay Buffer.

-

Add 2-50 µl of lysate to the appropriate wells of a 96-well plate. Adjust the final volume to 50 µl with Assay Buffer.

-

-

Reaction Mix and Measurement:

-

Prepare a Reaction Mix containing Assay Buffer and the PLC substrate.

-

Add 50 µl of the Reaction Mix to each sample and standard well.

-

Measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the PLC activity based on the rate of change in absorbance and the standard curve.

-

Protein Kinase C (PKC) Activity Assay (ELISA-based)

This protocol describes a non-radioactive method to measure PKC activity.[5][10]

-

Plate Preparation:

-

Use a 96-well plate pre-coated with a specific PKC peptide substrate.

-

Wash the wells with Wash Buffer.

-

-

Kinase Reaction:

-

Add cell lysates or purified PKC to the wells.

-

Initiate the reaction by adding ATP solution.

-

Incubate for 60 minutes at 30°C to allow for substrate phosphorylation.

-

-

Detection:

-

Wash the wells to remove ATP and non-bound material.

-

Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

-

Signal Development and Measurement:

-

Wash the wells and add a TMB substrate.

-

Stop the reaction with a Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PKC activity in the sample.

-

Ras Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Ras in a cell lysate.

-

Cell Lysis:

-

Lyse cells in ice-cold Lysis/Binding/Wash Buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Affinity Precipitation of Active Ras:

-

Incubate the cell lysate with Raf-1 Ras Binding Domain (RBD) agarose (B213101) beads. The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.

-

Incubate with agitation for 1 hour at 4°C.

-

-

Washing:

-

Pellet the agarose beads by centrifugation and wash them three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the beads in 2X SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a pan-Ras specific antibody.

-

Detect the amount of active Ras using chemiluminescence. A sample of the total cell lysate should be run in parallel to determine the total amount of Ras protein.

-

Visualizations of Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Stereospecific synthesis and enzyme studies of CDP-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. Functional characterization of the human 1-acylglycerol-3-phosphate-O-acyltransferase isoform 10/glycerol-3-phosphate acyltransferase isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 9. Temporal and Spatial Regulation of the Phosphatidate Phosphatases Lipin 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidate degradation: Phosphatidate phosphatases (lipins) and lipid phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Purification of Lipin and Measurement of Phosphatidic Acid Phosphatase Activity from Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assaying plant phosphatidic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The significance of different diacylgycerol synthesis pathways on plant oil composition and bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Functions of Saturated Diacylglycerols in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Diacylglycerols (DAGs) are fundamental lipid molecules that function both as critical intermediates in lipid metabolism and as potent second messengers in a multitude of cellular signaling pathways.[1][2] The specific fatty acid composition of a DAG molecule, particularly its degree of saturation, profoundly influences its biological activity, subcellular localization, and downstream signaling effects.[3][4] This technical guide provides an in-depth exploration of the functions of saturated diacylglycerols (satDAGs) in cellular processes. It details their generation and metabolism, their pivotal roles in activating key signaling proteins such as Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs), and the implications of these pathways in health and disease, particularly in metabolic disorders like insulin (B600854) resistance.[5][6] This document includes summaries of quantitative data, detailed experimental protocols for studying satDAGs, and visualizations of key pathways to support advanced research and drug development.

Generation and Metabolism of Saturated Diacylglycerols

The cellular concentration of satDAGs is meticulously controlled by a balance between their synthesis and degradation, which occurs in various subcellular compartments including the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane.[2][7]

Synthesis Pathways:

-

De Novo Synthesis: SatDAGs are produced as intermediates during the de novo synthesis of triacylglycerols (TAGs) and phospholipids.[7]

-

Phospholipase C (PLC) Activity: Upon stimulation by various extracellular signals, PLC enzymes hydrolyze membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-triphosphate (IP3).[1][8] The fatty acid composition of the resulting DAG reflects that of the parent phospholipid.

-

Triacylglycerol Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) can convert TAGs stored in lipid droplets into DAGs.[9]

Metabolic Fates:

-

Phosphorylation: Diacylglycerol kinases (DGKs) terminate DAG signaling by phosphorylating DAG to produce phosphatidic acid (PA), another important signaling lipid.[10][11][12] This action is a key regulatory step that controls the local availability and duration of DAG signals.[12]

-

Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the final step in TAG synthesis by adding a fatty acyl-CoA to a DAG molecule.[1][13]

-

Hydrolysis: DAGs can be hydrolyzed by lipases to monoacylglycerol (MAG) and subsequently to glycerol, releasing fatty acids.[9]

Signaling Functions of Saturated Diacylglycerols

SatDAGs act as critical signaling nodes, primarily through their interaction with proteins containing a conserved C1 domain.[8][14] The saturation of their acyl chains can confer specificity for certain protein isoforms and subcellular locations.[8]

Activation of Protein Kinase C (PKC) and Induction of Insulin Resistance

A well-established function of DAG is the activation of the PKC family of serine/threonine kinases.[10][14] The accumulation of satDAGs, often linked to an oversupply of saturated fatty acids, is strongly associated with the development of insulin resistance in tissues like skeletal muscle and liver.[5][6]

-

Mechanism: SatDAGs bind to the C1 domain of conventional and novel PKC isoforms, causing their translocation to cellular membranes and triggering a conformational change that leads to their activation.[10]

-

Isoform Specificity: In the liver, the accumulation of DAG is linked to the activation of PKCε, while in skeletal muscle, PKCθ is the predominant isoform implicated in lipid-induced insulin resistance.[5][9]

-

Downstream Effects: Activated PKC can phosphorylate key components of the insulin signaling pathway, such as the Insulin Receptor Substrate-1 (IRS-1), on inhibitory serine residues.[6] This phosphorylation event uncouples the insulin receptor from its downstream effectors, impairing the PI3-kinase/Akt pathway and ultimately reducing glucose uptake and glycogen (B147801) synthesis.[6][9] In contrast to unsaturated fatty acids, saturated fatty acids have been reported to be inactive in synergistically activating PKC with DAG.[15][16]

Activation of Ras Guanine Nucleotide Releasing Protein 1 (RasGRP1)

Beyond PKC, satDAGs are potent activators of RasGRPs, guanine exchange factors (GEFs) that provide a direct link between lipid second messengers and the activation of Ras-family small GTPases.[8][17]

-

Mechanism: The C1 domain of RasGRP1 binds strongly to saturated DAG.[8] This interaction recruits RasGRP1 to cellular membranes, such as the Golgi apparatus, where it can encounter and activate Ras.[8]

-

Downstream Pathway: RasGRP1 catalyzes the exchange of GDP for GTP on Ras, converting it to its active state.[17] Active, GTP-bound Ras then initiates a downstream phosphorylation cascade, most notably the Raf/MEK/ERK (MAPK) pathway, which regulates fundamental cellular processes including gene expression, proliferation, and differentiation.[8][18] The activation of RasGRP1 can also be modulated by PKC-mediated phosphorylation.[17][19]

Quantitative Data on Diacylglycerol Levels

Quantifying DAG levels is essential for understanding their signaling dynamics. While data specifically isolating saturated DAG species is often context-dependent, total DAG measurements in various cell types provide a baseline for stimulation-dependent changes.

| Cell Type | Condition | DAG Level (nmol/100 nmol phospholipid) | Fold Increase Over Basal | Citation |

| Human Platelets | Basal | ~1.5 | - | [20] |

| Human Platelets | Thrombin-stimulated | ~3.15 | 2.1 | [20] |

| Rat Hepatocytes | Basal | ~0.8 | - | [20] |

| Rat Hepatocytes | Vasopressin-stimulated | ~1.84 | 2.3 | [20] |

| Normal Rat Kidney (NRK) Cells | 38°C | 0.61 | - | [20] |

| K-ras-transformed NRK Cells | 38°C | 0.84 | 1.38 | [20] |

Experimental Protocols

Protocol: Quantification of Saturated Diacylglycerols via LC-MS/MS

This protocol outlines a general workflow for the extraction, separation, and quantification of saturated DAG species from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[21]

1. Lipid Extraction (Folch Method): a. Homogenize cell pellets or tissue samples in a 2:1 chloroform (B151607):methanol solution. b. Add an appropriate internal standard mix containing deuterated or odd-chain saturated DAG species. c. Vortex thoroughly and incubate for 20 minutes at room temperature. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes. f. Carefully collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for DAG Purification: [21] a. Reconstitute the dried lipid extract in a small volume of chloroform. b. Condition a silica (B1680970) SPE column with chloroform. c. Load the sample onto the column. d. Wash the column with chloroform to elute neutral lipids like cholesterol esters. e. Elute the DAG fraction using a 95:5 (v/v) chloroform:acetone mixture. f. Dry the eluted DAG fraction under nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the purified DAG fraction in the initial mobile phase (e.g., methanol/acetonitrile). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Perform chromatographic separation using a gradient of mobile phases suitable for lipid analysis. d. Analyze the eluent using a tandem mass spectrometer (e.g., a quadrupole time-of-flight) operating in positive ion mode with electrospray ionization (ESI). e. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify precursor-to-product ion transitions for different saturated DAG species and the internal standards.

4. Data Analysis: a. Generate standard curves for absolute quantification using known concentrations of saturated DAG standards. b. Normalize the signal of endogenous satDAG species to the corresponding internal standard. c. Calculate the concentration of each satDAG species in the original sample.

Protocol: Analysis of satDAG-Protein Interaction using Fluorescence Spectroscopy

This protocol describes a method to investigate the binding affinity between a purified C1 domain (or full-length protein) and saturated DAGs by leveraging changes in the protein's intrinsic tryptophan fluorescence upon lipid interaction.[22]

1. Reagent Preparation: a. Protein Solution: Prepare a stock solution of the purified protein (e.g., PKC C1 domain) in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). Determine the precise concentration using a spectrophotometer. b. Liposome (B1194612) Preparation: i. Prepare a lipid mixture of a carrier phospholipid (e.g., phosphatidylcholine) and the desired saturated DAG (e.g., 1,2-distearoyl-sn-glycerol) at various molar ratios in chloroform. ii. Dry the lipid mixture under nitrogen to form a thin film. iii. Hydrate the film with the assay buffer and sonicate or extrude through a polycarbonate membrane to form small unilamellar vesicles (SUVs).

2. Fluorescence Spectroscopy Measurement: a. Set up a fluorometer with the excitation wavelength set to ~295 nm (to selectively excite tryptophan) and the emission scan range from 310 to 400 nm.[22] b. Add a fixed concentration of the purified protein to a cuvette containing the assay buffer and record the baseline fluorescence spectrum. c. Titrate the protein solution with increasing concentrations of the satDAG-containing liposomes. Allow the system to equilibrate for 2-3 minutes after each addition. d. Record the fluorescence emission spectrum after each titration step. A shift in the emission maximum or a change in fluorescence intensity indicates a change in the tryptophan environment, suggesting lipid binding.

3. Data Analysis: a. Determine the change in fluorescence intensity (ΔF) at the emission maximum for each liposome concentration. b. Plot ΔF as a function of the satDAG concentration. c. Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion and Future Directions

Saturated diacylglycerols are far more than simple metabolic intermediates; they are specific and potent signaling molecules with distinct roles in cellular regulation. Their accumulation is a key driver in the pathogenesis of metabolic diseases, primarily through the targeted activation of specific PKC isoforms that antagonize insulin signaling.[5] Furthermore, their ability to activate the RasGRP-MAPK pathway at specific subcellular locations highlights their importance in controlling cell fate decisions.[8] The continued development of precise analytical techniques to quantify distinct DAG species and methodologies to probe their protein interactions in living cells will be crucial.[23] These advancements will undoubtedly uncover new functions and provide novel opportunities for therapeutic intervention in diseases characterized by dysregulated lipid signaling, such as type 2 diabetes and cancer.[9][24]

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation-A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain unsaturated diacylglycerols cause a perturbation in the structure of phospholipid bilayers rendering them susceptible to phospholipase attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Diacylglycerols → Term [lifestyle.sustainability-directory.com]

- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling | MDPI [mdpi.com]

- 12. Diacylglycerol Kinase ζ Regulates Ras Activation by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Basal LAT-diacylglycerol-RasGRP1 Signals in T Cells Maintain TCRα Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,2-Diarachidoyl-rac-glycerol (CAS Number: 89648-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,2-Diarachidoyl-rac-glycerol, a diacylglycerol (DAG) with the CAS number 89648-24-8. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular signaling pathways. This document consolidates the available physicochemical data, proposes detailed experimental protocols for its synthesis and analysis, and explores its potential roles in cellular processes and as a tool in drug development. While specific experimental data for this particular long-chain saturated DAG is limited in public literature, this guide extrapolates from established methodologies for similar lipid molecules to provide a robust framework for its study and application.

Physicochemical Properties

1,2-Diarachidoyl-rac-glycerol is a high molecular weight diacylglycerol composed of a glycerol (B35011) backbone esterified with two arachidic acid molecules at the sn-1 and sn-2 positions. Arachidic acid is a 20-carbon saturated fatty acid.

| Property | Value | Reference |

| CAS Number | 89648-24-8 | [Vendor Data] |

| Molecular Formula | C43H84O5 | [Vendor Data] |

| Molecular Weight | 681.1 g/mol | [Vendor Data] |

| Synonyms | 1,2-Diarachidin, 1,2-Dieicosanoin, DG(20:0/20:0/0:0) | [Vendor Data] |

| Appearance | Solid | [Vendor Data] |

| Purity | ≥98% (typical) | [Vendor Data] |

| Storage | -20°C | [Vendor Data] |

| Stability | ≥ 4 years (at -20°C) | [Vendor Data] |

Solubility Data

| Solvent | Solubility | Reference |

| Chloroform (B151607) | 50 mg/mL | [Vendor Data] |

| Ethanol | ~0.25 mg/mL | [Vendor Data] |

| Dimethylformamide (DMF) | ~20 mg/mL | [Vendor Data] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [Vendor Data] |

| PBS (pH 7.2) | ~0.7 mg/mL | [Vendor Data] |

Note: Aqueous solutions are best prepared by first dissolving the lipid in an organic solvent and then diluting with the aqueous buffer. It is recommended to not store aqueous solutions for more than one day.

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of long-chain diacylglycerols and may require optimization for 1,2-Diarachidoyl-rac-glycerol.

Hypothetical Chemoenzymatic Synthesis

This protocol is adapted from methods used for the synthesis of other specific diacylglycerols.

Objective: To synthesize 1,2-Diarachidoyl-rac-glycerol from glycerol.

Workflow Diagram:

Caption: Chemoenzymatic synthesis workflow for 1,2-Diarachidoyl-rac-glycerol.

Methodology:

-

Protection of Glycerol:

-

Dissolve glycerol in pyridine.

-

Add trityl chloride in a dropwise manner while stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

Extract the product, 1-O-Trityl-rac-glycerol, using an organic solvent and wash with aqueous solutions to remove pyridine.

-

Purify by column chromatography on silica gel.

-

-

Acylation with Arachidic Acid:

-

Dissolve 1-O-Trityl-rac-glycerol and a molar excess of arachidic acid in a suitable solvent like dichloromethane.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter to remove the dicyclohexylurea byproduct.

-

Purify the resulting 1-O-Trityl-2,3-diarachidoyl-rac-glycerol by silica gel chromatography.

-

-

Deprotection:

-

Dissolve the trityl-protected diacylglycerol in a solvent mixture such as diethyl ether.

-

Add a solution of boric acid in trimethyl borate.

-

Stir at room temperature. The trityl group will be cleaved.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture and purify the crude product.

-

-

Purification:

-

Purify the final product, 1,2-Diarachidoyl-rac-glycerol, by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297).

-

Combine fractions containing the pure product and evaporate the solvent.

-

Analytical Characterization by LC-MS/MS

Objective: To identify and quantify 1,2-Diarachidoyl-rac-glycerol in a sample.

Workflow Diagram:

Caption: LC-MS/MS workflow for the analysis of 1,2-Diarachidoyl-rac-glycerol.

Methodology:

-

Lipid Extraction:

-

Extract lipids from the sample using a modified Bligh-Dyer or Folch method with a chloroform:methanol mixture.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., chloroform or a mobile phase component).

-

-

HPLC Separation:

-